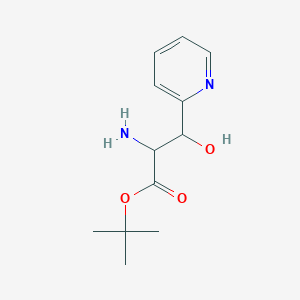
2-Fluoro-4-(propan-2-yl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(propan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C9H18FN It is a cyclohexane derivative where a fluorine atom is substituted at the second position and an isopropyl group at the fourth position, with an amine group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Isopropylation: The isopropyl group is introduced at the fourth position through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Amination: The final step involves the conversion of the carbonyl group to an amine group using reductive amination with ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(propan-2-yl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like hydroxide or alkoxide ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Hydroxylated or alkoxylated derivatives
Applications De Recherche Scientifique
2-Fluoro-4-(propan-2-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can form hydrogen bonds with biological targets, influencing receptor binding and activity. The isopropyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorocyclohexanamine: Lacks the isopropyl group, making it less sterically hindered.
4-(Propan-2-yl)cyclohexan-1-amine: Lacks the fluorine atom, reducing its lipophilicity.
Cyclohexanamine: Lacks both the fluorine and isopropyl groups, making it more basic and less lipophilic.
Uniqueness
2-Fluoro-4-(propan-2-yl)cyclohexan-1-amine is unique due to the combination of the fluorine atom and the isopropyl group, which confer distinct physicochemical properties. The fluorine atom increases lipophilicity and metabolic stability, while the isopropyl group provides steric hindrance, influencing the compound’s interaction with biological targets.
Propriétés
Formule moléculaire |
C9H18FN |
|---|---|
Poids moléculaire |
159.24 g/mol |
Nom IUPAC |
2-fluoro-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C9H18FN/c1-6(2)7-3-4-9(11)8(10)5-7/h6-9H,3-5,11H2,1-2H3 |
Clé InChI |
WZTBAZJNFMIUNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(C(C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


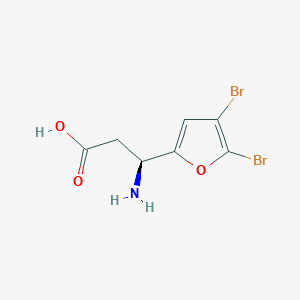
![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole hydrochloride](/img/structure/B13234429.png)
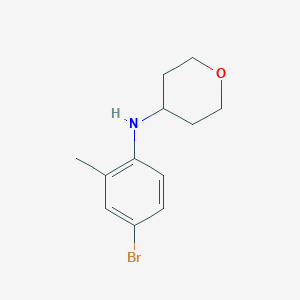
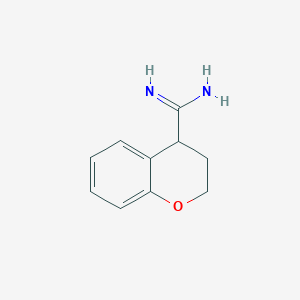
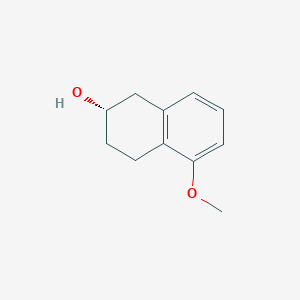

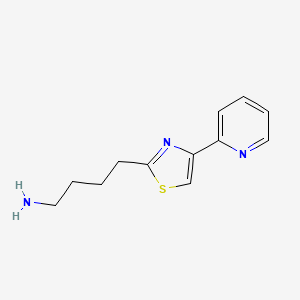
![Methyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13234474.png)


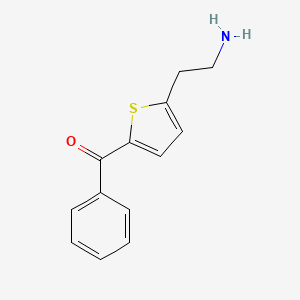
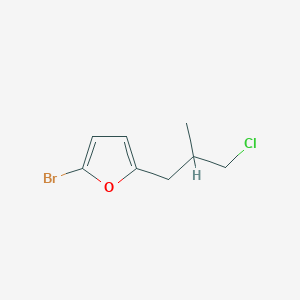
![4-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13234507.png)
